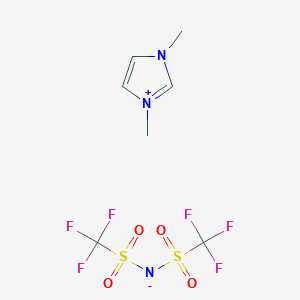

1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide

Descripción general

Descripción

1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide: is an ionic liquid with the molecular formula C7H9F6N3O4S2 and a molecular weight of 377.28 g/mol . This compound is known for its high thermal stability, low volatility, and excellent ionic conductivity, making it a valuable material in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide can be synthesized through the reaction of 1,3-dimethylimidazolium chloride with lithium bis(trifluoromethanesulfonyl)imide in an organic solvent such as acetonitrile . The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

Complex Formation: It can form complexes with various metal ions, which are useful in catalysis.

Common Reagents and Conditions:

Nucleophiles: Such as halides and alkoxides for substitution reactions.

Metal Salts: For complex formation reactions.

Major Products:

Substituted Imidazolium Compounds: Resulting from nucleophilic substitution.

Metal Complexes: Formed through coordination with metal ions.

Aplicaciones Científicas De Investigación

Energy Storage Devices

One of the primary applications of [DMIM][NTf2] is as an electrolyte in energy storage devices such as batteries and supercapacitors. Its high ionic conductivity and thermal stability make it suitable for these applications, enhancing ion mobility and overall efficiency .

Case Study : Research has demonstrated that ionic liquids like [DMIM][NTf2] can significantly improve the performance of lithium-ion batteries by providing a stable electrolyte environment that reduces the risk of dendrite formation during charging cycles .

Solvent for Chemical Reactions

Electrochemical Processes

Due to its unique ionic liquid properties, [DMIM][NTf2] serves as an effective solvent for various electrochemical reactions. It can dissolve both organic and inorganic compounds, facilitating chemical reactions that require a stable medium .

Case Study : A study on hydrophobic ionic liquids highlighted the use of [DMIM][NTf2] as a solvent in synthesizing specific compounds under mild conditions, demonstrating its versatility in organic synthesis .

Pharmaceutical Applications

Transdermal Drug Delivery

[DMIM][NTf2] has been investigated as a transdermal delivery enhancer for sparingly soluble drugs. Its ability to improve drug solubility and permeability through biological membranes offers significant potential in pharmaceutical formulations .

Case Study : In a comparative study, formulations using [DMIM][NTf2] showed enhanced absorption rates for certain medications compared to traditional solvents, indicating its efficacy in drug delivery systems .

Separation Processes

Aromatic Hydrocarbon Separation

The compound is also utilized in the separation of aromatic hydrocarbons from naphtha. Its unique solvation properties allow for selective extraction processes that are more efficient than conventional methods .

Case Study : Simulations based on COSMO-RS (Conductor-like Screening Model for Real Solvents) have shown that using [DMIM][NTf2] can optimize separation processes in industrial settings, leading to higher yields and lower energy consumption during extraction .

Research and Development

In the field of ionic liquids, [DMIM][NTf2] is extensively used for research purposes. Its properties facilitate studies on phase behavior, reactivity, and interactions with other solvents or compounds .

Mecanismo De Acción

The mechanism by which 1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide exerts its effects is primarily through its ionic nature. The imidazolium cation and bis(trifluoromethanesulfonyl)imide anion interact with other molecules and ions through electrostatic interactions and hydrogen bonding . These interactions facilitate various chemical processes, such as catalysis and ion transport .

Comparación Con Compuestos Similares

- 1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide

- 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide

- 1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide

Uniqueness: 1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide is unique due to its high thermal stability and low viscosity compared to other similar ionic liquids . These properties make it particularly suitable for applications requiring high-temperature stability and efficient ion transport .

Actividad Biológica

1,3-Dimethylimidazolium bis(trifluoromethanesulfonyl)imide, commonly referred to as [C1C1im][NTf2], is an ionic liquid (IL) with notable physicochemical properties and potential biological applications. This compound has garnered attention in various fields, including biochemistry, pharmacology, and materials science. This article reviews its biological activity, synthesis methods, and relevant case studies.

- Chemical Formula : CHFNOS

- Molecular Weight : 377.28 g/mol

- Melting Point : 22 °C

- Density : 1.57 g/cm³ at 25 °C

- Conductivity : 9.36 mS/cm at 30 °C

Biological Activity Overview

The biological activity of [C1C1im][NTf2] can be categorized into several key areas:

1. Antimicrobial Properties

Recent studies have indicated that imidazolium-based ionic liquids exhibit significant antimicrobial activity. For instance, a study demonstrated that [C1C1im][NTf2] effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of microbial cell membranes due to the ionic nature of the compound .

2. Enzymatic Reactions

Ionic liquids like [C1C1im][NTf2] have been utilized as solvents in enzymatic reactions, enhancing reaction rates and yields. Research has shown that this IL can stabilize enzymes such as lipases, allowing for more efficient biocatalysis under mild conditions. This property is particularly useful in green chemistry applications where traditional organic solvents are replaced with environmentally friendly alternatives .

3. Drug Delivery Systems

The low melting point and high solubility of [C1C1im][NTf2] make it a suitable candidate for transdermal drug delivery systems. Its ability to solubilize sparingly soluble drugs enhances bioavailability and therapeutic efficacy . Case studies have highlighted its use in formulating patches for sustained release of analgesics.

Case Studies

Mechanistic Insights

The biological activity of [C1C1im][NTf2] can be attributed to its unique structural characteristics:

- The imidazolium cation provides a polar environment conducive to interactions with biomolecules.

- The bis(trifluoromethanesulfonyl)imide anion contributes to the compound's stability and solubility in various media.

Propiedades

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1,3-dimethylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.C2F6NO4S2/c1-6-3-4-7(2)5-6;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5H,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYMDKMGIAANGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174899-81-1 | |

| Record name | 1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.